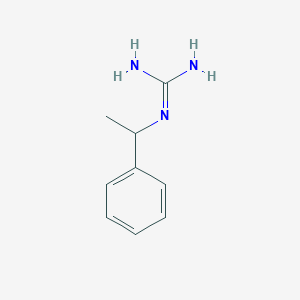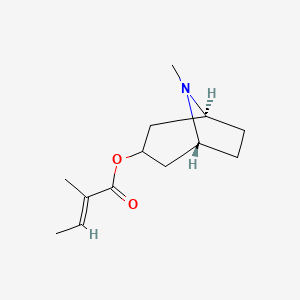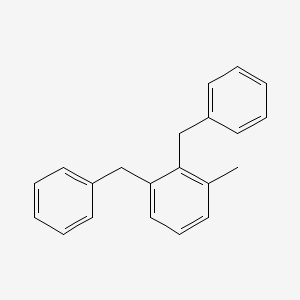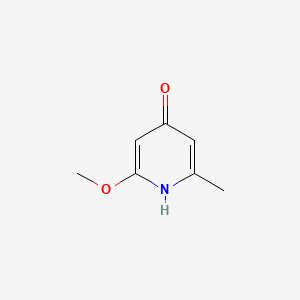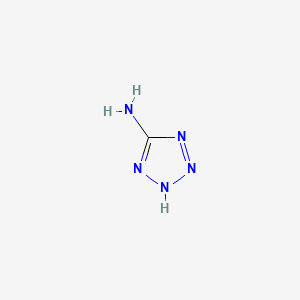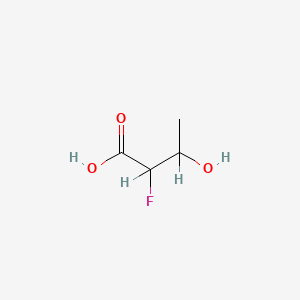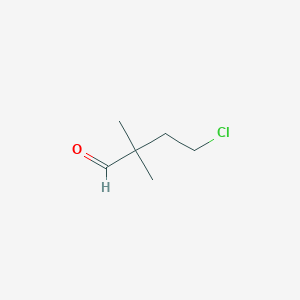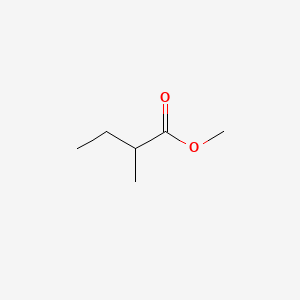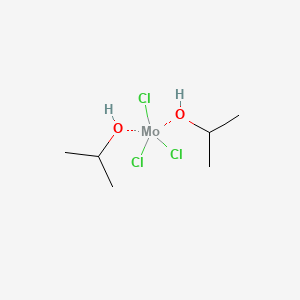
Propan-2-ol;trichloromolybdenum
Übersicht
Beschreibung
Propan-2-ol, also known as isopropanol or 2-propanol, is a colorless, flammable organic compound with a pungent alcoholic odor . It is the simplest example of a secondary alcohol, where the alcohol carbon atom is attached to two other carbon atoms .
Synthesis Analysis
Propan-2-ol is used by consumers, in articles and by professional workers (widespread uses), in formulation or repacking, at industrial sites and in manufacturing . It is used in a variety of applications such as lubricants and greases, antifreeze products, coating products, adhesives and sealants, fillers, putties, plasters, modelling clay, finger paints, biocides (e.g. disinfectants, pest control products), polishes, waxes, fuels and toners .Molecular Structure Analysis
The molecular structure of Propan-2-ol is CH3CHOHCH3 . The hydrogen atoms (protons) of Propan-2-ol occupy 3 different chemical environments so that the low resolution NMR spectra should show 3 peaks of different H-1 NMR chemical shifts .Chemical Reactions Analysis
Propan-2-ol exhibits an unspecific mechanism of effect. It affects the cell membrane causing alteration of membrane fluidity and leakage, enters the cytoplasm and destroys the inner structure of the cell molecules and of the cytoplasm’s proteins .Physical And Chemical Properties Analysis
Propan-2-ol is a colourless liquid and has an initial diluted odour. It is indefinitely miscible with water (1000 g/L at 25°C) and miscible with many organic liquids, such as acetone, alcohol and ether . Propan-2-ol has a relatively high vapour pressure of 5780 Pa at 25°C .Safety and Hazards
Propan-2-ol is highly flammable and can cause serious eye irritation. It may cause drowsiness or dizziness. It is advised to keep away from heat, sparks and open flame. Storage tanks and other containers must be earthed. Avoid contact with skin and eyes. Use mechanical ventilation in case of handling which causes formation of vapours .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
propan-2-ol;trichloromolybdenum | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H8O.3ClH.Mo/c2*1-3(2)4;;;;/h2*3-4H,1-2H3;3*1H;/q;;;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWWBSIISOXHDE-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)O.Cl[Mo](Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl3MoO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



